molecular formula C8H16NO5P B14510331 Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate CAS No. 62779-40-2

Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate

Cat. No.: B14510331
CAS No.: 62779-40-2
M. Wt: 237.19 g/mol
InChI Key: IIHWJHNFSCRSNL-UHFFFAOYSA-N
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Description

Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate typically involves the reaction of diethyl phosphite with ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques such as chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. Additionally, its phosphonate group can mimic phosphate groups in biological systems, allowing it to interfere with enzymatic processes .

Comparison with Similar Compounds

  • Diethyl phosphite
  • Dimethyl phosphite
  • Diethyl [(methacryloyloxy)methyl]phosphonate

Comparison: Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate is unique due to its ethoxycarbonyl imino group, which imparts distinct chemical reactivity and biological activity compared to other phosphonates. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

62779-40-2

Molecular Formula

C8H16NO5P

Molecular Weight

237.19 g/mol

IUPAC Name

ethyl N-(diethoxyphosphorylmethylidene)carbamate

InChI

InChI=1S/C8H16NO5P/c1-4-12-8(10)9-7-15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3

InChI Key

IIHWJHNFSCRSNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N=CP(=O)(OCC)OCC

Origin of Product

United States

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